(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide is a synthetic organic compound that features a furan ring, a triazole ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide typically involves a multi-step process:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole ring: The triazole ring is often synthesized via a click reaction, which involves the 1,3-dipolar cycloaddition of an azide and an alkyne.
Coupling of the furan and triazole rings: This step involves the formation of a carbon-nitrogen bond between the furan and triazole rings, often using a coupling reagent such as EDCI or DCC.
Introduction of the acrylamide moiety: The final step involves the addition of the acrylamide group, which can be achieved through a Michael addition reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione under the influence of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Furan-2,3-dione
Reduction: Corresponding amine
Substitution: Substituted triazole derivatives
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.
Materials Science: It may enhance the properties of polymers through covalent bonding or non-covalent interactions, improving their performance in various applications.
Comparison with Similar Compounds
(E)-3-(furan-2-yl)-N-(3-methylbutan-2-yl)acrylamide: Lacks the triazole ring, which may reduce its versatility in chemical reactions.
(E)-3-(furan-2-yl)-N-(1H-1,2,3-triazol-1-yl)acrylamide: Lacks the butan-2-yl group, which may affect its physical and chemical properties.
Uniqueness: (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide is unique due to the presence of both the triazole and furan rings, as well as the acrylamide moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11(2)13(10-18-8-7-15-17-18)16-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,16,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETIBVLIZDUJEM-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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